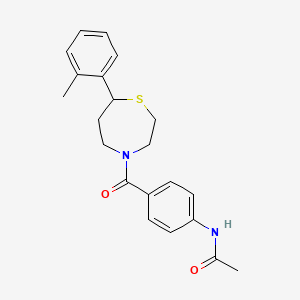

N-(4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide

Description

The compound "N-(4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide" is a synthetic molecule featuring a 1,4-thiazepane ring substituted with an o-tolyl group and an acetamide moiety.

Properties

IUPAC Name |

N-[4-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-15-5-3-4-6-19(15)20-11-12-23(13-14-26-20)21(25)17-7-9-18(10-8-17)22-16(2)24/h3-10,20H,11-14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDWSRHJQQBLOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=C(C=C3)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the formation of the thiazepane ring. This can be achieved through a cyclization reaction involving a suitable precursor such as an amino alcohol and a thiol. The o-tolyl group is introduced via a substitution reaction, and the final step involves the acylation of the phenyl group with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The thiazepane ring and phenyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The acetamide moiety may also play a role in binding to proteins or other biomolecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The evidence references two structurally distinct compounds:

(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid : A bicyclic thiazolidine derivative with multiple chiral centers and carboxyl groups, likely designed for antibiotic activity (e.g., β-lactamase inhibition).

(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid : A penam-based structure, indicative of cephalosporin or penicillin derivatives targeting bacterial cell walls.

Key Differences

Biological Activity

N-(4-(7-(o-tolyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant research findings.

The synthesis of this compound involves several key steps:

- Formation of the Thiazepane Ring : This is typically achieved through a cyclization reaction involving amino alcohols and thiols.

- Introduction of the o-Tolyl Group : This is done via a substitution reaction.

- Acylation : The final step involves acylating the phenyl group with acetic anhydride to form the acetamide moiety.

The compound's molecular formula is and it has a molecular weight of approximately 368.5 g/mol .

Antioxidant Activity

Research has indicated that derivatives of thiazepane structures exhibit significant antioxidant properties. For instance, compounds similar in structure to this compound have shown promising results in scavenging free radicals using methods such as the DPPH radical scavenging assay and FRAP assay .

Cytotoxicity

In vitro studies have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, some thiazepine derivatives have been shown to be more potent than established chemotherapeutic agents like etoposide against MCF-7 breast cancer cells .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The thiazepane ring can mimic natural substrates or inhibitors, allowing it to bind effectively to active sites on enzymes.

- Receptor Binding : The compound may also interact with various receptors, modulating their activity and influencing biological pathways.

Study on Acetylcholinesterase Inhibition

A study focused on similar thiazepine derivatives revealed that compounds containing a coumarin core exhibited excellent acetylcholinesterase (AChE) inhibitory activity, which is significant for therapeutic applications in Alzheimer's disease. The most potent compound had an IC50 value of 2.7 µM . This suggests that this compound could have similar inhibitory effects due to structural similarities.

Antimicrobial Properties

Thiazepane derivatives have also been evaluated for antimicrobial activity. Preliminary studies suggest that these compounds may exhibit significant effects against various microbial strains, highlighting their potential as therapeutic agents in treating infections.

5. Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.